molecular formula C22H30N2O5 B562697 Trandolaprilat-phenyl-d5 CAS No. 1356841-27-4

Trandolaprilat-phenyl-d5

Cat. No.: B562697
CAS No.: 1356841-27-4
M. Wt: 407.522
InChI Key: AHYHTSYNOHNUSH-PPEBBQNBSA-N
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Description

Trandolaprilat-phenyl-d5 is a stable isotope-labeled compound, specifically a deuterated form of trandolaprilat. It is used primarily in scientific research as a reference standard for the quantification and analysis of trandolaprilat in various biological matrices. Trandolaprilat itself is the active metabolite of trandolapril, an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure .

Mechanism of Action

Target of Action

Trandolaprilat-phenyl-d5, also known as Trandolaprilate D5, is a labeled metabolite of Trandolapril . Trandolapril is a prodrug of an Angiotensin-Converting Enzyme (ACE) inhibitor . ACE is the primary target of this compound. ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the RAAS. By inhibiting ACE and preventing the formation of ATII, this compound disrupts the RAAS, leading to vasodilation, decreased fluid volume, and ultimately, a reduction in blood pressure .

Pharmacokinetics

Trandolapril, the prodrug of this compound, is metabolized in the liver to its biologically active form, Trandolaprilat . The absorption of Trandolapril is slowed with food, and it is distributed at approximately 18 L . It is excreted in urine (~33% as Trandolapril and Trandolaprilat) and feces (~66%) . The half-life elimination of Trandolapril is 6 hours, and Trandolaprilat is effectively 22.5 hours .

Result of Action

The primary molecular effect of this compound is the inhibition of ACE, leading to decreased levels of ATII . This results in various cellular effects, including reduced vasoconstriction and decreased aldosterone secretion. Clinically, these effects manifest as a reduction in blood pressure .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of food can slow the absorption of Trandolapril . Additionally, renal and hepatic function can impact the metabolism and excretion of the drug . In patients with renal impairment or mild to moderate alcoholic cirrhosis, plasma concentrations of Trandolapril and Trandolaprilat were found to be greater .

Biochemical Analysis

Biochemical Properties

Trandolaprilat-phenyl-d5 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The primary interaction of this compound is with the angiotensin-converting enzyme (ACE). This compound inhibits ACE, the enzyme responsible for the conversion of angiotensin I (ATI) to angiotensin II (ATII) .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. By inhibiting ACE, this compound regulates blood pressure and is a key component of the renin-angiotensin-aldosterone system (RAAS) .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound inhibits ACE, preventing the formation of angiotensin II from angiotensin I .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This compound is absorbed rapidly, and peak plasma levels and AUCs are dose-dependent . There is no Trandolapril accumulation, but there is mild Trandolaprilat accumulation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the metabolic pathways of Trandolapril. Cleavage of the ester group of Trandolapril, primarily in the liver, is responsible for conversion to this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trandolaprilat-phenyl-d5 involves the incorporation of deuterium atoms into the phenyl ring of trandolaprilat. This can be achieved through various synthetic routes, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a deuterium source, a catalyst, and appropriate solvents under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and isotopic enrichment of the final product. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, is essential for the characterization and verification of the compound .

Chemical Reactions Analysis

Types of Reactions: Trandolaprilat-phenyl-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce deuterated alcohols or amines .

Scientific Research Applications

Trandolaprilat-phenyl-d5 has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: Trandolaprilat-phenyl-d5 is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The presence of deuterium atoms enhances the compound’s stability and allows for precise quantification using mass spectrometry. This makes it an invaluable tool in pharmacokinetic and metabolic studies .

Properties

IUPAC Name

(2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O5/c1-14(23-17(21(26)27)12-11-15-7-3-2-4-8-15)20(25)24-18-10-6-5-9-16(18)13-19(24)22(28)29/h2-4,7-8,14,16-19,23H,5-6,9-13H2,1H3,(H,26,27)(H,28,29)/t14-,16+,17-,18-,19-/m0/s1/i2D,3D,4D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYHTSYNOHNUSH-PPEBBQNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1C2CCCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)O)N[C@@H](C)C(=O)N2[C@H]3CCCC[C@@H]3C[C@H]2C(=O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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